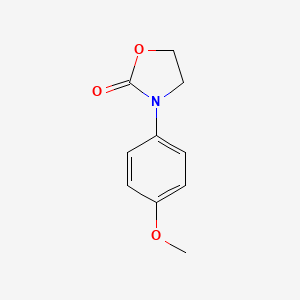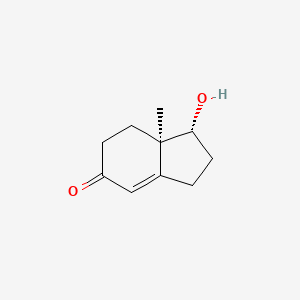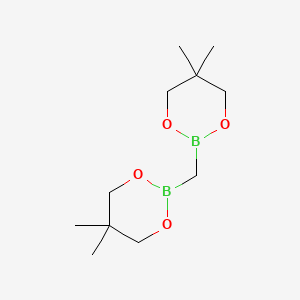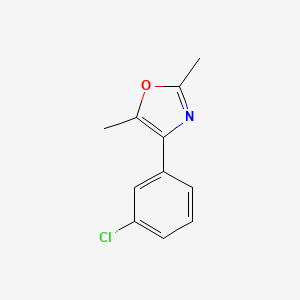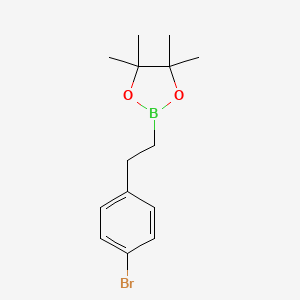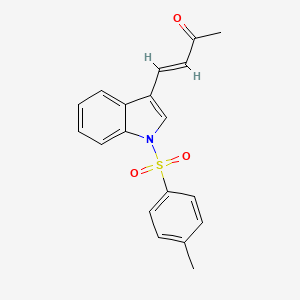
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The compound features a tosyl group attached to the nitrogen atom of the indole ring, which can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Tosylation: The indole nitrogen is tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Formation of the Butenone Side Chain: The butenone side chain can be introduced through a Heck reaction, where the tosylated indole is reacted with a suitable alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer or antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The tosyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors. The indole ring can also participate in various biochemical interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1H-indole: Used as a reactant in the synthesis of various derivatives with biological activities.
Indirubin: Known for its anticancer properties and used in traditional medicine.
Uniqueness
(E)-4-(1-Tosyl-1H-indol-3-yl)but-3-en-2-one is unique due to the presence of the tosyl group, which can significantly influence its reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H17NO3S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(E)-4-[1-(4-methylphenyl)sulfonylindol-3-yl]but-3-en-2-one |
InChI |
InChI=1S/C19H17NO3S/c1-14-7-11-17(12-8-14)24(22,23)20-13-16(10-9-15(2)21)18-5-3-4-6-19(18)20/h3-13H,1-2H3/b10-9+ |
InChI Key |
LVXDIYCWXOHUEN-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C/C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


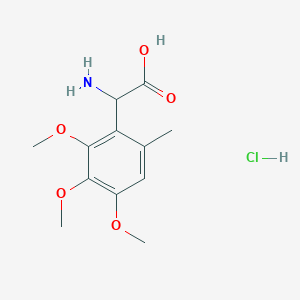

![4,4'-Dimethyl-[1,1'-biphenyl]-2-thiol](/img/structure/B14131967.png)
![8-Methyl-2-phenyl-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14131976.png)
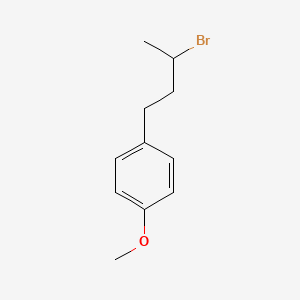
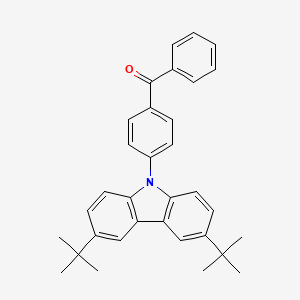
![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
